
Spectroscopic Profile of Methyl 3-(4-
bromomethyl)cinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 3-(4-

bromomethyl)cinnamate

Cat. No.: B123132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-(4-bromomethyl)cinnamate (CAS No. 946-99-6). The information detailed herein is

essential for the accurate identification, characterization, and quality control of this compound

in research and development settings. This document presents predicted spectroscopic data

based on the analysis of structurally similar compounds, alongside detailed experimental

protocols for acquiring such data.
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Property Value

IUPAC Name
methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-

enoate[1]

Synonyms
Methyl (E)-4-(Bromomethyl)cinnamate, 4-

Bromomethylcinnamic acid methyl ester

CAS Number 946-99-6[2][3]

Molecular Formula C₁₁H₁₁BrO₂[2]

Molecular Weight 255.11 g/mol [1][2]

Physical State Solid[4]

Melting Point 57-60 °C[4]

Predicted Spectroscopic Data
Due to the limited availability of directly published experimental spectra for Methyl 3-(4-
bromomethyl)cinnamate, the following tables provide predicted data based on established

values for cinnamate derivatives and related compounds. These tables serve as a robust guide

for spectral interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.65 d 1H H-α (vinylic)

~7.50 d 2H
Ar-H (ortho to

CH=CH)

~7.40 d 2H Ar-H (ortho to CH₂Br)

~6.40 d 1H H-β (vinylic)

~4.50 s 2H -CH₂Br

~3.80 s 3H -OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (Predicted)

Chemical Shift (δ, ppm) Assignment

~167.0 C=O (ester)

~144.0 C-α (vinylic)

~139.0 Ar-C (quaternary, attached to CH₂Br)

~134.0 Ar-C (quaternary, attached to C=C)

~129.5 Ar-CH (ortho to CH₂Br)

~128.5 Ar-CH (ortho to CH=CH)

~118.0 C-β (vinylic)

~52.0 -OCH₃

~32.0 -CH₂Br

IR (Infrared) Spectroscopy
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Sample Preparation: KBr Pellet (Predicted)

Frequency (cm⁻¹) Intensity Assignment

~3050 Medium
C-H stretch (aromatic and

vinylic)

~2950 Medium C-H stretch (aliphatic)

~1720 Strong
C=O stretch (α,β-unsaturated

ester)

~1640 Medium C=C stretch (alkene)

~1600, ~1450 Medium C=C stretch (aromatic ring)

~1250, ~1170 Strong C-O stretch (ester)

~980 Strong =C-H bend (trans-alkene)

~690 Strong C-Br stretch

MS (Mass Spectrometry)
Ionization Method: Electron Ionization (EI) (Predicted)

m/z Relative Intensity (%) Assignment

254/256 Moderate
[M]⁺ (Molecular ion peak,

bromine isotopes)

175 High [M - Br]⁺

147 Moderate [M - Br - CO]⁺ or [C₁₀H₉O]⁺

115 High [C₉H₇]⁺ (indenyl cation)

91 Moderate [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
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The following sections detail standardized procedures for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Methyl 3-(4-bromomethyl)cinnamate in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a

400 MHz spectrometer.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H

NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a

mixture of approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder.

Pellet Formation: Place the mixture in a pellet die and apply pressure to form a transparent

or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the

spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: Record a background spectrum of a pure KBr pellet and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).
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Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) analyzer.

Detection: Detect the ions and generate a mass spectrum that plots relative abundance

against m/z.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different spectroscopic techniques in chemical structure elucidation.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Compound Sample

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or Thin Film

Prepare for
GC/Direct Inlet

NMR Spectrometer
(¹H, ¹³C) FT-IR Spectrometer Mass Spectrometer

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structure Elucidation

Logical Relationships in Structure Elucidation

Mass Spectrometry
(Molecular Formula)

Final Structure

Provides molecular weight
and elemental composition

IR Spectroscopy
(Functional Groups)

Identifies key bonds
(C=O, C=C, C-Br)

¹H NMR
(Proton Framework)

¹³C NMR
(Carbon Skeleton)

Correlates protons
to carbons (HSQC/HMQC)

Shows proton connectivity
and environment

Confirms carbon count
and environment
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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